2,3-Dihydroimidazo[2,1-a]isoquinoline
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Overview
Description
2,3-Dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and an isoquinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclization of isoquinoline derivatives. One common method is the reaction of isoquinoline-1-amine with α-haloacetic acids under basic conditions . Another approach involves the cyclization of 2-ethynylbenzaldehyde with ortho-phenylenediamines in ethanol, which is an environmentally benign method .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-oxo-2,3-dihydroimidazo[2,1-a]isoquinoline.
Substitution: It reacts with nitrous acid, acylating agents, aromatic aldehydes, and arenediazonium salts to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitrous acid, acyl chlorides, and arenediazonium salts are used under acidic or basic conditions.
Major Products:
Oxidation: 2-Oxo-2,3-dihydroimidazo[2,1-a]isoquinoline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-dihydroimidazo[2,1-a]isoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . These interactions can lead to the inhibition of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
2-Oxo-2,3-dihydroimidazo[2,1-a]isoquinoline: An oxidized derivative with similar biological activities.
5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines: Known for their strong antitumor activity.
2,3-Dihydroimidazo[1,2-c]quinazoline: Another heterocyclic compound with potential antitumor properties.
Uniqueness: 2,3-Dihydroimidazo[2,1-a]isoquinoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-9(3-1)5-7-13-8-6-12-11(10)13/h1-5,7H,6,8H2 |
InChI Key |
VCDSGPJDMCYMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC3=CC=CC=C3C2=N1 |
Origin of Product |
United States |
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